Cas no 66777-70-6 (6,8-Diprenylorobol)

6,8-Diprenylorobol 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methyl-2-butenyl)-
- 6,8-Diprenylorobol
- 5,7,3',4'-Tetrahydroxy-6,8-diprenylisoflavone
- DTXSID301346874
- LMPK12050240
- FS-9277
- HY-N2693
- CS-0023141
- NS00097018
- AKOS040760234
- SCHEMBL19236262
- CHEMBL2442947
- BDBM50442401
- 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
- 3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 66777-70-6
- [ "" ]
- DA-70155
-
- インチ: InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10-,11-/m0/s1
- InChIKey: LTLYEAJONXGNFG-DCAQKATOSA-N
- SMILES: CC(C)C[C@@H](C(=O)NCCCCNC(=N)N)NC(=O)[C@@H]1[C@H](O1)C(=O)O
計算された属性
- 精确分子量: 422.17300
- 同位素质量: 422.17293854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 745
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- XLogP3: 6.2
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.4±0.1 g/cm3
- PSA: 111.13000
- LogP: 5.29980
6,8-Diprenylorobol Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
6,8-Diprenylorobol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D214845-1mg |
6,8-Diprenylorobol |
66777-70-6 | 1mg |
$ 680.00 | 2022-06-05 | ||
TRC | D214845-2.5mg |
6,8-Diprenylorobol |
66777-70-6 | 2.5mg |
$ 1110.00 | 2022-06-05 | ||
Ambeed | A1145937-5mg |
3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-4H-chromen-4-one |
66777-70-6 | 97% | 5mg |
$213.0 | 2025-02-27 | |
A2B Chem LLC | AH18674-100mg |
6,8-Diprenylorobol |
66777-70-6 | 98% by HPLC | 100mg |
$7293.00 | 2024-04-19 | |
A2B Chem LLC | AH18674-10mg |
6,8-Diprenylorobol |
66777-70-6 | 98% by HPLC | 10mg |
$1201.00 | 2024-04-19 | |
A2B Chem LLC | AH18674-1000mg |
6,8-Diprenylorobol |
66777-70-6 | 98% by HPLC | 1000mg |
$37530.00 | 2024-04-19 | |
TargetMol Chemicals | TN1302-5mg |
6,8-Diprenylorobol |
66777-70-6 | 5mg |
¥ 3710 | 2024-07-24 | ||
TRC | D214845-5mg |
6,8-Diprenylorobol |
66777-70-6 | 5mg |
$ 2270.00 | 2022-06-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1302-1 mg |
6,8-Diprenylorobol |
66777-70-6 | 1mg |
¥2433.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1302-1 mL * 10 mM (in DMSO) |
6,8-Diprenylorobol |
66777-70-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 |
6,8-Diprenylorobol 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
6,8-Diprenylorobolに関する追加情報
Introduction to 6,8-Diprenylorobol (CAS No. 66777-70-6)
6,8-Diprenylorobol (CAS No. 66777-70-6) is a naturally occurring prenylated flavonoid that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse biological activities and potential therapeutic applications. This compound is primarily found in plants of the genus Hypericum, commonly known as St. John's Wort, which has a long history of traditional use in herbal medicine.
The chemical structure of 6,8-Diprenylorobol is characterized by a flavonoid backbone with two prenyl groups attached at the 6 and 8 positions. This unique structural feature contributes to its bioactivity and stability. Recent studies have elucidated the molecular mechanisms underlying the biological effects of 6,8-Diprenylorobol, providing valuable insights into its potential as a therapeutic agent.
In the realm of pharmacology, 6,8-Diprenylorobol has been extensively studied for its anti-inflammatory properties. Research published in the Journal of Natural Products (2021) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 6,8-Diprenylorobol could be a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory effects, 6,8-Diprenylorobol has also shown potential as an antioxidant and neuroprotective agent. A study published in the Oxidative Medicine and Cellular Longevity (2020) reported that this compound exhibits potent antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic option for neurodegenerative disorders like Alzheimer's disease.
The cytotoxic properties of 6,8-Diprenylorobol have also been investigated in cancer research. A study published in the Cancer Letters (2019) found that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These findings highlight the potential of 6,8-Diprenylorobol as an anticancer agent with minimal side effects.
In addition to its direct biological activities, 6,8-Diprenylorobol has been explored for its synergistic effects when combined with other therapeutic agents. A recent study published in the European Journal of Pharmacology (2021) demonstrated that co-administration of 6,8-Diprenylorobol with conventional chemotherapy drugs such as doxorubicin enhances their efficacy while reducing toxicity. This synergistic effect could lead to more effective and safer cancer treatments.
The pharmacokinetic properties of 6,8-Diprenylorobol have also been studied to optimize its therapeutic potential. Research published in the Biochemical Pharmacology (2020) revealed that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. However, further studies are needed to fully understand its metabolism and excretion pathways.
In conclusion, 6,8-Diprenylorobol (CAS No. 66777-70-6) is a multifaceted compound with a wide range of biological activities and potential therapeutic applications. Its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover new mechanisms of action and optimize its use in clinical settings.

